molecular formula C25H26N4O2 B15019857 N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide

N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide

Cat. No.: B15019857
M. Wt: 414.5 g/mol
InChI Key: GMEKAVFQIPGHPZ-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzotriazole family, which is widely recognized for its applications in various fields, including chemistry, biology, and industry. The compound’s structure includes a benzotriazole core, which is known for its stability and reactivity, making it a valuable component in many chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The process often includes the following steps:

    Formation of Benzotriazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzotriazole ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction, typically using amines and acyl chlorides under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a stabilizer in various reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound’s benzotriazole core allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide
  • N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(methoxy)benzamide
  • N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(ethoxy)benzamide

Uniqueness

N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C25H26N4O2/c1-5-18-6-10-20(11-7-18)29-27-23-14-17(4)22(15-24(23)28-29)26-25(30)19-8-12-21(13-9-19)31-16(2)3/h6-16H,5H2,1-4H3,(H,26,30)

InChI Key

GMEKAVFQIPGHPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C

Origin of Product

United States

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